molecular formula C19H30N4O B3794584 N-[1-(cyclohexylmethyl)-3-piperidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide

Cat. No.: B3794584
M. Wt: 330.5 g/mol
InChI Key: RVBWEMUJROXZMD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products of these reactions .


Physical and Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, may also be analyzed .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It could also involve studying the compound’s behavior in biological systems .

Future Directions

This could involve suggesting further studies to fully understand the compound’s properties or potential applications. It could also involve proposing modifications to the compound’s structure to improve its properties .

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O/c1-14-11-18(21-15(2)20-14)19(24)22-17-9-6-10-23(13-17)12-16-7-4-3-5-8-16/h11,16-17H,3-10,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBWEMUJROXZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide
Reactant of Route 5
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide
Reactant of Route 6
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide

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